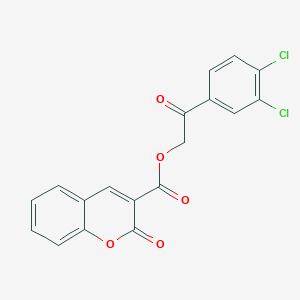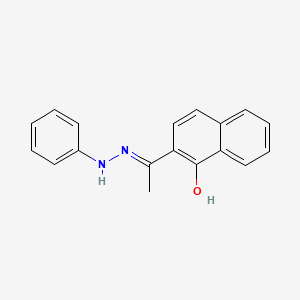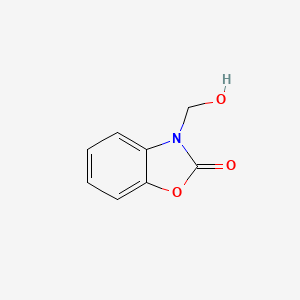![molecular formula C27H21NO4 B11549752 1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate](/img/structure/B11549752.png)
1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate typically involves a multi-step process. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with 4-methylbenzoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl functional group and aromatic structure.
Indole derivatives: Possess similar aromatic ring systems and are known for their diverse biological activities.
Uniqueness
1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H21NO4 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
[1-[(4-methoxycarbonylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H21NO4/c1-18-7-9-21(10-8-18)27(30)32-25-16-13-19-5-3-4-6-23(19)24(25)17-28-22-14-11-20(12-15-22)26(29)31-2/h3-17H,1-2H3 |
Clé InChI |
HEBXBGVREZLFKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NC4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11549680.png)
![17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B11549689.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549697.png)

![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate](/img/structure/B11549702.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11549714.png)

![2-(2,3-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11549731.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549733.png)
![2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11549734.png)
![2-Amino-6-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B11549735.png)
![Dimethyl 4,4'-{piperazine-1,4-diylbis[(1-oxopropane-3,1-diyl)imino]}dibenzoate](/img/structure/B11549744.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549751.png)
